molecular formula C17H31N3O3 B6971657 tert-butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B6971657
M. Wt: 325.4 g/mol
InChI Key: HQQNMOBNZZOLMM-YWLNHKIPSA-N
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Description

tert-Butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a tert-butyl group, a dimethylamino group, and an 8-azabicyclo[321]octane scaffold

Properties

IUPAC Name

tert-butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-11(15(21)19(5)6)18-12-9-13-7-8-14(10-12)20(13)16(22)23-17(2,3)4/h11-14,18H,7-10H2,1-6H3/t11-,12?,13?,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQNMOBNZZOLMM-YWLNHKIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under suitable reaction conditions.

    Attachment of the dimethylamino group: This can be accomplished through nucleophilic substitution reactions using dimethylamine or its derivatives.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Synthetic Organic Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studies investigating the biological activity of related structures, contributing to the understanding of structure-activity relationships.

Mechanism of Action

The mechanism of action of tert-butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially modulating their activity. The dimethylamino group may also play a role in enhancing the compound’s binding affinity to these targets .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as tropane alkaloids. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the tert-butyl group and the dimethylamino group in the compound of interest distinguishes it from other related compounds, potentially offering distinct advantages in terms of reactivity and biological activity .

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